molecular formula C12H15F3O B14080402 3-(3-(Trifluoromethyl)phenyl)pentan-3-ol CAS No. 76481-39-5

3-(3-(Trifluoromethyl)phenyl)pentan-3-ol

Cat. No.: B14080402
CAS No.: 76481-39-5
M. Wt: 232.24 g/mol
InChI Key: ZOEHCYUQAVMCCH-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)pentan-3-ol is an organic compound with the molecular formula C12H15F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)pentan-3-ol typically involves the use of advanced organic synthesis techniques. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through hydrolysis under mild conditions using potassium diisobutyl-tert-butoxyaluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted conditions can reduce reaction times without affecting selectivity and yield . Efficient recovery of palladium species as Pd/Al2O3 is also a key aspect of the industrial process to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)pentan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)pentan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-(Trifluoromethyl)phenyl)pentan-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylmethanol
  • 3-(Trifluoromethyl)phenylpropanol
  • 3-(Trifluoromethyl)phenylbutanol

Uniqueness

3-(3-(Trifluoromethyl)phenyl)pentan-3-ol is unique due to its specific combination of a trifluoromethyl group and a pentanol chain. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

76481-39-5

Molecular Formula

C12H15F3O

Molecular Weight

232.24 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pentan-3-ol

InChI

InChI=1S/C12H15F3O/c1-3-11(16,4-2)9-6-5-7-10(8-9)12(13,14)15/h5-8,16H,3-4H2,1-2H3

InChI Key

ZOEHCYUQAVMCCH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

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